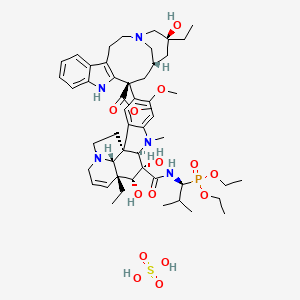

Vinxaltine sulfate

Beschreibung

Vinca alkaloids, originally isolated from the Madagascar periwinkle plant (Catharanthus roseus), are microtubule-targeting agents that disrupt mitotic spindle formation, leading to apoptosis in rapidly dividing cells . Vinxaltine sulfate is structurally modified from its parent compound, vinblastine, through the introduction of amino acid derivatives. This modification aims to enhance solubility, reduce systemic toxicity, and overcome multidrug resistance—common limitations of classical vinca alkaloids like vincristine and vinblastine .

Eigenschaften

Molekularformel |

C51H74N5O14PS |

|---|---|

Molekulargewicht |

1044.2 g/mol |

IUPAC-Name |

methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(1S)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |

InChI |

InChI=1S/C51H72N5O10P.H2O4S/c1-10-47(60)27-32-28-50(46(59)64-9,40-34(19-23-55(29-32)30-47)33-17-14-15-18-37(33)52-40)36-25-35-38(26-39(36)63-8)54(7)43-49(35)21-24-56-22-16-20-48(11-2,42(49)56)44(57)51(43,61)45(58)53-41(31(5)6)67(62,65-12-3)66-13-4;1-5(2,3)4/h14-18,20,25-26,31-32,41-44,52,57,60-61H,10-13,19,21-24,27-30H2,1-9H3,(H,53,58);(H2,1,2,3,4)/t32-,41+,42+,43-,44-,47+,48-,49-,50+,51+;/m1./s1 |

InChI-Schlüssel |

BZUUMJJIORUJAU-XFLWUYJZSA-N |

Isomerische SMILES |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@H](C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Kanonische SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Synonyme |

1-(3-(O(4)-deacetyl-3-demethoxycarbonylvincaleukoblastinyl)carbonylamino)-2-methylpropylphosphonic acid diethylester sulfate S 12362 S 12363 S-12362 S-12363 vinxaltine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Vinxaltine sulfate belongs to the vinca alkaloid family, which includes vinblastine, vincristine, vindesine, and vinorelbine. Below is a detailed comparison of their pharmacological and clinical profiles:

Mechanism of Action

All vinca alkaloids bind to tubulin, inhibiting microtubule polymerization and blocking mitosis. However, structural differences influence binding affinity and downstream effects:

- Vinblastine : Primarily inhibits angiogenesis by targeting endothelial cell microtubules .

- Vincristine : Higher neurotoxicity due to prolonged microtubule destabilization in neuronal cells.

Clinical Indications and Efficacy

ORR: Overall response rate; CR: Complete remission; OS: Overall survival.

Pharmacokinetics and Toxicity

- Metabolism: All vinca alkaloids are metabolized by hepatic CYP3A4 enzymes, but Vinxaltine’s amino acid side chains may alter clearance rates .

- Toxicity Profile :

Resistance Mechanisms

Vinca alkaloids face resistance due to overexpression of P-glycoprotein (P-gp) efflux pumps. Vinxaltine’s structural modifications may reduce P-gp recognition, a theorized advantage over vinblastine and vincristine .

Q & A

Q. How can researchers ensure compliance with FAIR data principles when publishing Vinxaltine sulfate datasets?

- Methodological Answer :

- Findable : Deposit raw data in repositories like Figshare or Zenodo with DOI assignment.

- Accessible : Use open-access formats (e.g., .csv, .fasta) and avoid proprietary software locks.

- Interoperable : Annotate metadata using controlled vocabularies (e.g., ChEBI, PubChem).

- Reusable : Provide detailed README files with experimental protocols and version control logs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.